molecular formula C16H16BrN3O2 B2822392 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide CAS No. 881551-92-4

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide

Cat. No.: B2822392
CAS No.: 881551-92-4
M. Wt: 362.227
InChI Key: BBEUDRQLMDGDCF-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a brominated furan carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The brominated furan ring may enhance binding affinity or specificity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-2-methylpropylamine: Lacks the brominated furan ring, potentially reducing its binding affinity.

    5-Bromofuran-2-carboxamide: Lacks the benzimidazole moiety, limiting its biological activity spectrum.

    N-(1H-benzimidazol-2-yl)-2-methylpropyl-5-chlorofuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and binding properties.

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide is unique due to the combination of the benzimidazole and brominated furan moieties, which may confer enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-9(2)14(20-16(21)12-7-8-13(17)22-12)15-18-10-5-3-4-6-11(10)19-15/h3-9,14H,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEUDRQLMDGDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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